![molecular formula C12H15F2NO B1475527 1-(3,5-Difluorobenzyl)piperidin-4-ol CAS No. 1057269-79-0](/img/structure/B1475527.png)
1-(3,5-Difluorobenzyl)piperidin-4-ol
Overview
Description
1-(3,5-Difluorobenzyl)piperidin-4-ol, also known as 1-(3,5-difluorophenyl)piperidine-4-ol, is a synthetic compound that has been widely studied for its potential applications in the scientific research field. It is a small molecule that has a unique structure and can be used to synthesize a variety of compounds. This compound is of particular interest due to its ability to be used in a wide range of laboratory experiments, including those involving the synthesis of other compounds.
Scientific Research Applications
Synthetic Chemistry Applications
Research efforts have focused on synthesizing analogs and derivatives of piperidine-based compounds due to their relevance in pharmaceuticals and agrochemicals. For example, the synthesis and structural determination of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs showcase the synthetic interest in fluorinated benzylidene compounds for their cytotoxic properties (Lagisetty, Powell, & Awasthi, 2009). Additionally, methods for the regiocontrolled nucleophilic ring opening of 1-aralkyl-3,4-epoxypiperidines to produce 3-amino-piperidin-4-ols highlight the synthetic versatility of piperidine derivatives (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Pharmacological and Biological Studies
Piperidine derivatives have been investigated for their pharmacological activities. The development of PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors (Labas et al., 2011), and the exploration of 3,5-bis(arylidene)piperidin-4-one derivatives for antitumor activity and cytotoxicity (Yao et al., 2018) are examples of such research.
Material Science and Chemical Engineering
In material science, the synthesis and characterization of hindered-phenol-containing amine moieties for polypropylene copolymers show the application of piperidine derivatives as antioxidants to enhance polymer stability (Desai et al., 2004). This highlights the utility of such compounds in improving the performance and lifespan of polymeric materials.
properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFWYFQGTYMAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorobenzyl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.